molecular formula C20H12O B031230 Dinaphtho[2,1-b:1',2'-d]furan CAS No. 194-63-8

Dinaphtho[2,1-b:1',2'-d]furan

Cat. No. B031230
CAS RN: 194-63-8
M. Wt: 268.3 g/mol
InChI Key: QIMOZEUDRUTIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dinaphtho[2,1-b:1’,2’-d]furan is a chemical compound with the molecular formula C20H12O . It has a molecular weight of 268.3087 . This compound can induce aryl hydrocarbon receptor-mediated and estrogen receptor-mediated activities. It can also modulate cell proliferation .


Synthesis Analysis

Dinaphtho[2,1-b:1’,2’-d]furan derivatives have been synthesized to study the structure-activity relationships of dinaphthofuran derivatives . The structures of all compounds were identified by 1H NMR, 13C NMR, HRMS, and IR spectra .


Molecular Structure Analysis

The molecular structure of Dinaphtho[2,1-b:1’,2’-d]furan is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

Dinaphtho[2,1-b:1’,2’-d]furan has a density of 1.3±0.1 g/cm3, a boiling point of 486.9±14.0 °C at 760 mmHg, and a flash point of 271.6±6.9 °C . It has a molar refractivity of 89.9±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 208.7±3.0 cm3 .

Scientific Research Applications

  • Optical Properties : Dinaphtho[2,1-b:1',2'-d]furan-6-ol is used to study the optical properties of butterfly-shaped expanded naphthofuran derivatives (Nakanishi et al., 2014).

  • Biological Activity : Dinaphthofurans can induce aryl hydrocarbon receptor-mediated activity, release cells from contact inhibition, and induce estrogen receptor-mediated activity in vitro (Vondráček et al., 2004).

  • Inhibition of Receptors : Dinaphtho[1,2-b;2',3'-d]furan derivatives exhibit strong inhibitory activities against epidermal growth factor receptor and vascular endothelial growth factor receptor (Lee et al., 2006).

  • Natural Product Synthesis : A method for direct synthesis of dinaphtho[1,2-b;2',1'-d]furans is applicable to natural product synthesis, such as 3,3'-bijuglone (Ogata et al., 2003).

  • Antimicrobial Activity : Dinaphtho(2,1-b)furan-2-yl-methanone and its derivatives show weak antimicrobial activity against various microorganisms (Kırılmış et al., 2009).

  • Polymorphic Modifications : Dinaphtho[1,2-b;2',3'-d]furan-7,12-dione has two polymorphic modifications, useful in understanding molecular structures (Griffiths et al., 2007).

  • Coal Conversion Processes : Its thermolysis products are used as a model for coal conversion processes (Poutsma & Dyer, 1982).

  • Photochemical Synthesis : Dinaphtho[2,1-b;1',2'-d]furan derivatives can be produced by photochemical synthesis, which has practical applications (Suginome et al., 1995).

  • Semiconductor Applications : Certain derivatives of dinaphtho[2,1-b:1',2'-d]furan, like DNF-V, are used in semiconductor applications due to their high emission and mobility properties (Nakahara et al., 2014).

Safety And Hazards

When handling Dinaphtho[2,1-b:1’,2’-d]furan, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

12-oxapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMOZEUDRUTIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(O3)C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325445
Record name Dinaphtho[2,1-b:1',2'-d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dinaphtho[2,1-b:1',2'-d]furan

CAS RN

194-63-8
Record name Dinaphtho(2,1-b:1',2'-d)furan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000194638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC507496
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dinaphtho[2,1-b:1',2'-d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DINAPHTHO(2,1-B:1',2'-D)FURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA5EYQ6A72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dinaphtho[2,1-b:1',2'-d]furan
Reactant of Route 2
Dinaphtho[2,1-b:1',2'-d]furan
Reactant of Route 3
Reactant of Route 3
Dinaphtho[2,1-b:1',2'-d]furan
Reactant of Route 4
Dinaphtho[2,1-b:1',2'-d]furan
Reactant of Route 5
Dinaphtho[2,1-b:1',2'-d]furan
Reactant of Route 6
Dinaphtho[2,1-b:1',2'-d]furan

Citations

For This Compound
64
Citations
Y Song, D Li, Y Yang, H Ji, B Liu - Chinese Journal of Organic …, 2018 - sioc-journal.cn
In order to study the structure-activity relationships of dinaphthofuran derivatives, two series of dinaphtho [2, 1-b: 1', 2'-d] furan derivatives were synthesized. The structures of all …
Number of citations: 2 sioc-journal.cn
Z Zhu, M Li, J Li, L Qi, X Liu, H Xiao, J Leng - Organic Geochemistry, 2022 - Elsevier
All six dinaphthofuran (DNF) isomers have been unequivocally identified in sedimentary organic matter through the co-injection with commercially available standards for the first time. …
Number of citations: 6 www.sciencedirect.com
IA Shuklov, NV Dubrovina, H Jiao, A Spannenberg… - 2010 - Wiley Online Library
A new and facile method for the synthesis of 6H‐dinaphtho[c,e][1,2]oxaphosphinines starting from dinaphthol (BINOL) is described. The ring‐opening of an intermediary dinaphtho[2,1‐b…
T Okazaki, M Nakagawa, T Kitagawa… - Bulletin of the Chemical …, 2014 - journal.csj.jp
Persistent protonation carbocations generated from hetero-PAHs containing oxygen atoms in their aromatic rings, dibenzo[b,d]furan (5), benzo[b]naphtho[1,2-d]furan (6), benzo[b]…
Number of citations: 5 www.journal.csj.jp
R Honda, M Takasugi, K Hirabayashi… - Asian Journal of …, 2022 - Wiley Online Library
We performed a bromination reaction of dinaphtho[2,1‐b:1′,2′‐d]furan (DNF). Although similar reactions have been reported, the regioselectivity of this reaction has not been clarified…
Number of citations: 2 onlinelibrary.wiley.com
Y Kunugi, A Maeda, T Arakawa… - Journal of Photopolymer …, 2014 - jstage.jst.go.jp
Organic field-effect transistors (OFETs) promise to be useful in flexible, printable and lightweight electronic applications, such as displays, sensors and complementary integrated circuits …
Number of citations: 2 www.jstage.jst.go.jp
GP Blümer, KD Gundermann, M Zander - Chemische Berichte, 1977 - Wiley Online Library
Mit Aluminiumchlorid lagert sich in allerdings sehr geringen Ausbeuten Dinaphtho[2,1‐b: 1′,2′‐d]furan (2) in Dinaphtho[1,2‐b: 1′,2′‐d]furan (5) sowie 1‐Hydroxybenzo[j]…
K Nakahara, C Mitsui, T Okamoto, M Yamagishi… - Chemistry …, 2013 - journal.csj.jp
We focus on aggregated structures and charge-transporting properties in semiconductor assemblies of a new-type twisted π-conjugated molecule, dinaphtho[2,1-b:1′,2′-d]furan (DNF…
Number of citations: 33 www.journal.csj.jp
H Suginome, A Konishi, H Sakurai, H Minakawa… - Tetrahedron, 1995 - Elsevier
Dinaphtho[2, 1 -b; 1′ ,2′-d]furan-12,13-diones are produced in one-step in up to 45% yield by a (3+2) photoaddition of 2-hydroxy-1,4-naphthoquinones with 2-naphthol, while (±)-(6aα…
Number of citations: 17 www.sciencedirect.com
J Vondráček, K Chramostová… - … and Chemistry: An …, 2004 - Wiley Online Library
A group of heterocyclic aromatic compounds, dinaphthofurans (DNFs), recently have been identified as potentially significant contaminants in freshwater sediments. In the present study, …
Number of citations: 29 setac.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.